Superior Enzymatic Potency: Perk-IN-2 Achieves Sub-Nanomolar PERK Inhibition
Perk-IN-2 demonstrates exceptionally high enzymatic potency against PERK with a reported IC50 of 0.2 nM . This places it among the most potent PERK inhibitors described, showing approximately 2-fold higher potency than GSK2606414 (IC50 = 0.4 nM) and 4.5-fold higher potency than GSK2656157 (IC50 = 0.9 nM) in comparable cell-free kinase assays [1]. While AMG-PERK-44 exhibits an IC50 of 6 nM in similar TR-FRET assays, it is important to note that variations in assay conditions (e.g., ATP concentration) preclude a direct, highly precise cross-study ranking [2].
| Evidence Dimension | PERK Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.2 nM |
| Comparator Or Baseline | GSK2606414 (0.4 nM); GSK2656157 (0.9 nM); AMG-PERK-44 (6 nM) [1] [2] |
| Quantified Difference | 2-fold more potent than GSK2606414; 4.5-fold more potent than GSK2656157. |
| Conditions | Cell-free biochemical assays; exact ATP concentrations and platform vary between studies. |
Why This Matters
Higher enzymatic potency may translate to lower required working concentrations, potentially improving the therapeutic window and reducing off-target binding in cellular and in vivo models.
- [1] Axten, J. M. et al. (2012). Discovery of GSK2606414... Journal of Medicinal Chemistry, 55(16), 7193-7207. / Axten, J. M. et al. (2013). Discovery of GSK2656157... ACS Medicinal Chemistry Letters, 4(10), 964-968. View Source
- [2] Smith, A. L. et al. (2015). Discovery of AMG-PERK-44. Journal of Medicinal Chemistry, 58(3), 1426-1441. View Source
